molecular formula C13H10O2S B14646608 2-(Methylsulfanyl)naphtho[2,3-b]furan-3(2H)-one CAS No. 51175-50-9

2-(Methylsulfanyl)naphtho[2,3-b]furan-3(2H)-one

Cat. No.: B14646608
CAS No.: 51175-50-9
M. Wt: 230.28 g/mol
InChI Key: KVKUDQYWCFYZBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylsulfanyl)naphtho[2,3-b]furan-3(2H)-one is an organic compound that belongs to the class of naphthofurans. This compound is characterized by the presence of a naphthalene ring fused to a furan ring, with a methylsulfanyl group attached to the second position and a ketone group at the third position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)naphtho[2,3-b]furan-3(2H)-one typically involves the following steps:

    Formation of the Naphthofuran Core: The naphthofuran core can be synthesized through a palladium-catalyzed reverse hydrogenolysis process.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)naphtho[2,3-b]furan-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methylsulfanyl)naphtho[2,3-b]furan-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)naphtho[2,3-b]furan-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic activity is believed to be due to its ability to induce apoptosis in cancer cells by interfering with cellular redox balance and mitochondrial function . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

51175-50-9

Molecular Formula

C13H10O2S

Molecular Weight

230.28 g/mol

IUPAC Name

2-methylsulfanylbenzo[f][1]benzofuran-3-one

InChI

InChI=1S/C13H10O2S/c1-16-13-12(14)10-6-8-4-2-3-5-9(8)7-11(10)15-13/h2-7,13H,1H3

InChI Key

KVKUDQYWCFYZBU-UHFFFAOYSA-N

Canonical SMILES

CSC1C(=O)C2=CC3=CC=CC=C3C=C2O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.